

4-(4'-carboxyphenyl)piperidine chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-(4'-Carboxyphenyl)piperidine**

Cat. No.: **B182070**

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An In-depth Technical Guide on the Core Chemical Properties of **4-(4'-Carboxyphenyl)piperidine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4'-Carboxyphenyl)piperidine is a bifunctional organic molecule featuring a piperidine ring linked to a benzoic acid moiety. This structure is of significant interest to medicinal chemists and drug development professionals. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the carboxyphenyl group offers a site for further chemical modification or interaction with biological targets. This document provides a technical overview of the known chemical properties of **4-(4'-carboxyphenyl)piperidine**, detailed experimental protocols for its characterization, and its potential role in the drug discovery process.

Chemical and Physical Properties

The experimental determination of many physical properties for **4-(4'-carboxyphenyl)piperidine** has not been widely published. The following table summarizes its fundamental identifiers and calculated properties.

Property	Value	Source
IUPAC Name	4-(Piperidin-4-yl)benzoic acid	N/A
CAS Number	196204-01-0	[1] [2]
Molecular Formula	C12H15NO2	[2]
Molecular Weight	205.25 g/mol	[3]
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
Solubility	Expected to be soluble in polar organic solvents and aqueous bases. [4]	N/A
pKa	Not available	N/A

The zwitterionic potential of the molecule, containing both a basic piperidine nitrogen and an acidic carboxylic acid, suggests its solubility is highly dependent on pH.[\[4\]](#) In acidic solutions, the piperidine nitrogen will be protonated, while in basic solutions, the carboxylic acid will be deprotonated, both of which would increase aqueous solubility.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data for **4-(4'-carboxyphenyl)piperidine** are not readily available in public databases. The characterization of this compound would rely on standard spectroscopic techniques as outlined in the experimental protocols below.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key chemical and physical properties of a solid organic compound like **4-(4'-carboxyphenyl)piperidine**.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[\[5\]](#) Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[\[4\]](#)[\[6\]](#)

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.[\[5\]](#)
- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of about 2-3 mm.[\[7\]](#)
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or DigiMelt instrument).[\[7\]](#)[\[8\]](#)
- Approximate Determination: Heat the sample rapidly to get a preliminary, approximate melting range. Allow the apparatus to cool.[\[6\]](#)
- Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the temperature is about 15-20°C below the approximate melting point.[\[7\]](#)
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.[\[4\]](#)

Solubility Determination

A qualitative solubility assessment can provide valuable information about the polarity and functional groups present in a molecule.[\[9\]](#)

Methodology:

- Solvent Selection: Prepare a series of test tubes containing various solvents of differing polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).
- Sample Addition: Add approximately 25 mg of the compound to 0.75 mL of each solvent.[\[10\]](#)
- Mixing: Vigorously shake or vortex each test tube to ensure thorough mixing.[\[10\]](#)

- Observation: Observe whether the solid dissolves completely. If it does, the compound is classified as soluble in that solvent. For aqueous solutions, testing the pH can indicate whether an acidic or basic group is responsible for solubility.[9]
- Recording: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

Methodology for ¹H and ¹³C NMR:

- Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.[11] The choice of solvent is critical, as the compound must be fully dissolved.
- Filtration: To ensure spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to optimize homogeneity.
- Data Acquisition: Acquire the spectrum using standard instrument parameters. For ¹³C NMR, a sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio. [1] A relaxation delay may be necessary to ensure accurate integration, especially for quaternary carbons.[1][13]
- Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.[1] The spectrum is then calibrated using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation: Place a small, powdered amount of the dry solid sample directly onto the ATR crystal of the FTIR spectrometer.
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[\[15\]](#)
- Background Scan: Run a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.
- Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000–400 cm^{-1} .[\[14\]](#)
- Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance versus wavenumber. Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the piperidine, C=O stretch of the carboxyl group, and C=C stretches of the aromatic ring).

Visualizations

Experimental Characterization Workflow

The following diagram illustrates a standard workflow for the physicochemical and spectroscopic characterization of a novel chemical compound.

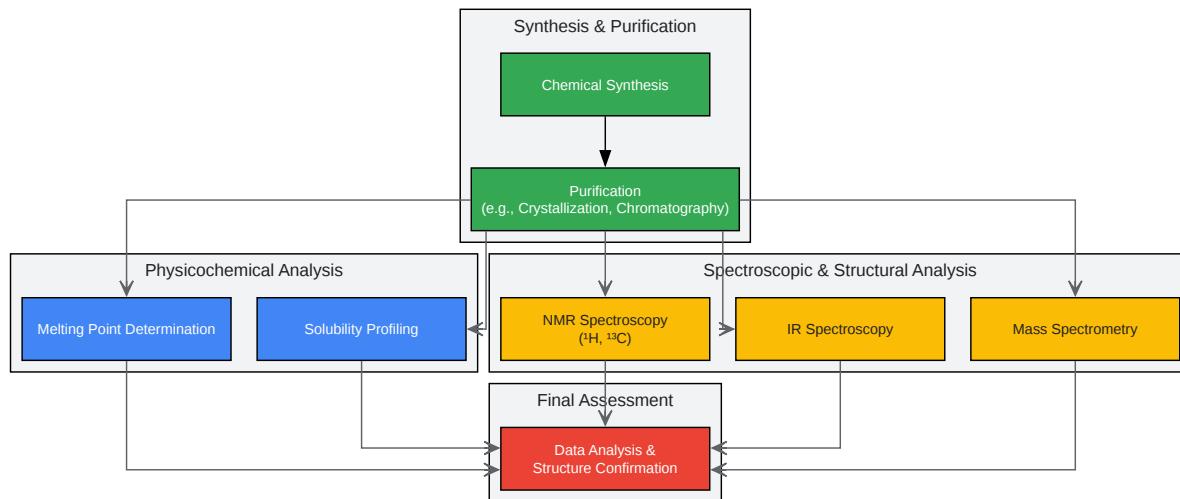


Figure 1: Experimental Workflow for Compound Characterization

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A standard workflow for the characterization of a synthesized chemical compound.

Role in Drug Discovery Pipeline

Compounds like **4-(4'-carboxyphenyl)piperidine** serve as versatile building blocks or scaffolds in the early stages of drug discovery. The diagram below outlines a simplified drug discovery process, highlighting where such a molecule would be utilized.

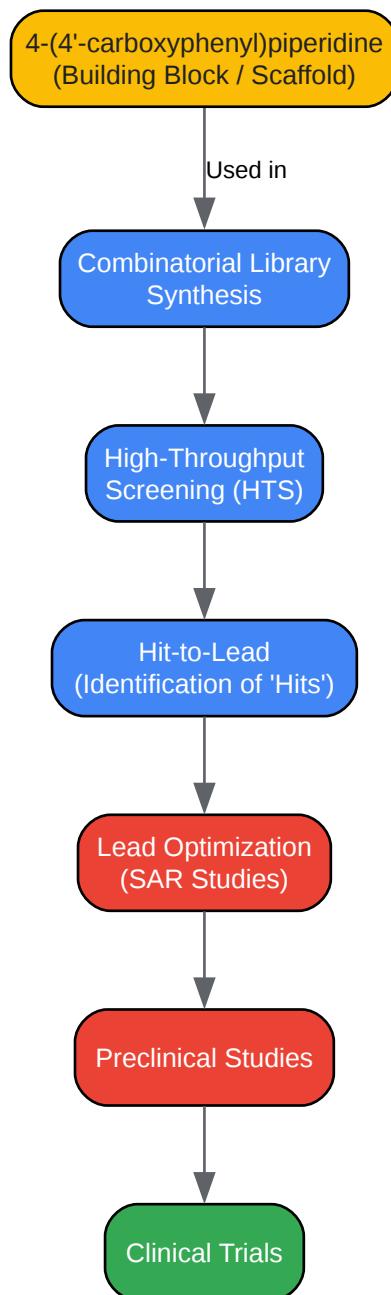


Figure 2: Role of Scaffolds in a Drug Discovery Pipeline

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A simplified representation of the drug discovery process from scaffold to clinical trials.

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- To cite this document: BenchChem. [4-(4'-carboxyphenyl)piperidine chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b182070#4-4-carboxyphenyl-piperidine-chemical-properties>

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